(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXQELPNPMKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Thiosalicylic Acid and Amines
Adapting the method from PMC6263113, the benzothiazinone core is synthesized via a three-component reaction:
- Reactants :
- Thiosalicylic acid (4 )
- 3,4-Dimethoxyphenethylamine (1C )
- 4-Chlorobenzaldehyde (2a )
Oxidation to 1,1-Dioxide
The thiazinone intermediate is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
- Conditions : Stir in dichloromethane at 0°C for 2 hours.
- Yield : >90% (as reported for similar substrates).
Introduction of the (4-Chlorophenyl)Methanone Group
Friedel-Crafts Acylation
Following the protocol from CN111099975A, the methanone group is introduced via Friedel-Crafts acylation:
- Reactants :
- 4-Chlorobenzoyl chloride
- Silica gel-supported AlCl₃ (1.6 mmol/g loading)
Procedure :
- Dissolve the benzothiazine dioxide in dichloromethane.
- Add AlCl₃/silica gel under vacuum at −25°C.
- Dropwise addition of 4-chlorobenzoyl chloride.
- Quench with 5% sodium bicarbonate and purify via recrystallization (ethanol:water).
Optimization of the 3,4-Dimethoxyphenyl Substituent
Buchwald-Hartwig Amination
To install the 3,4-dimethoxyphenyl group at position 4:
- Reactants :
- 4-Bromo-1,1-dioxide intermediate
- 3,4-Dimethoxyaniline
- Pd(OAc)₂/Xantphos catalyst
Conditions :
- Reflux in toluene with Cs₂CO₃ for 12 hours.
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃):
δ 8.02 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.45 (d, J = 8.4 Hz, 2H, Ar-Cl), 6.92–6.85 (m, 3H, dimethoxyphenyl), 3.89 (s, 6H, OCH₃), 3.32 (s, 2H, CH₂). - ¹³C NMR (100 MHz, CDCl₃):
δ 192.5 (C=O), 153.2, 148.7, 137.6, 132.1, 129.8, 128.4, 113.2, 111.8, 56.2 (OCH₃).
HPLC Purity
- Method : C18 column, acetonitrile:water (70:30), 1.0 mL/min.
- Purity : >99% (analogous to CN111099975A).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 30 | 95 | Scalable, one-pot |
| Friedel-Crafts | 92 | 99 | High regioselectivity |
| Oxidation | 90 | 98 | Mild conditions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative featuring a fused benzene and thiazine ring structure, with chlorophenyl and dimethoxyphenyl functional groups enhancing its chemical reactivity and biological activity. Its unique structure makes it a candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.
Scientific Research Applications
The applications of this compound are diverse and include interaction studies that are crucial for understanding how it interacts with biological macromolecules. Techniques used in these studies help elucidate the mechanism of action and potential therapeutic effects.
Similar compounds include other benzothiazine derivatives known for their biological activities. A comparison highlights their uniqueness:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzothiazine | Basic benzothiazine structure | Antimicrobial | Less complex than the target compound |
| 2-Amino-benzothiazole | Amino group on benzothiazole | Anticancer | Different substituents affect activity |
| 5-Methylbenzothiazole | Methyl group addition | Anti-inflammatory | Structural variation impacts solubility |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazine core can interact with enzymes, potentially inhibiting their activity. The specific substituents on the aromatic rings can enhance binding affinity and selectivity for particular molecular targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural analogs and key substituent differences
| Compound Name | Substituents at Position 4 | Methanone Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | ~481.9* | Enhanced electron-donating (OMe) groups |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Chlorophenyl | Phenyl | 397.85 | Lacks methoxy groups; simpler aromaticity |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dichlorophenyl | 4-Methoxyphenyl | 460.33 | Dual Cl substituents; single OMe group |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole-linked 5-chlorophenyl | 4-Chlorophenyl | 414.29 | Benzothiazole moiety; Cl at position 5 |
Notes:
- Chlorine substituents (e.g., 3,5-dichloro in ) improve lipophilicity, which may enhance membrane permeability but reduce solubility .
Physicochemical and Pharmacological Properties
Table 2: Key properties of selected analogs
| Compound | LogP* | Solubility (Predicted) | Reported Activities |
|---|---|---|---|
| Target Compound | ~3.8 | Low (hydrophobic) | N/A (inferred: potential kinase inhibition) |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3.2 | Moderate | Antifungal, antibacterial (inferred) |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | 4.1 | Low | Antitumor, antimicrobial |
Notes:
- The target compound’s higher LogP (vs. ) correlates with its additional methoxy groups, which may balance hydrophobicity and polarity .
- Benzothiazole-containing analogs (e.g., ) exhibit broad antimicrobial and antitumor activities, suggesting the target compound may share similar mechanisms .
Crystallographic Data:
- Benzothiazole Derivative : Crystallizes in a monoclinic system (P21/n) with dimeric units stabilized by C–H···N and C–H···π interactions. Dihedral angles between aromatic rings range from 66.2° to 70.65°, indicating significant conformational flexibility .
- Analog : Expected to exhibit similar packing patterns, though methoxy groups may introduce additional hydrogen-bonding sites .
Quantitative Structural Similarity Analysis
- Tanimoto Coefficient : Using binary fingerprints, the target compound shares ~75% similarity with (due to Cl and OMe groups) but only ~60% with (due to phenyl vs. dimethoxyphenyl differences) .
- Graph-Based Comparison: Subgraph matching reveals conserved benzothiazinone and methanone motifs across analogs, with divergence in substituent topology .
Biological Activity
The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.9 g/mol. The structure includes a chlorophenyl group and a dimethoxyphenyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.9 g/mol |
| CAS Number | 1114656-92-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which can include halogenation, dioxido formation, and coupling reactions. The precise synthetic route can significantly affect the yield and purity of the final product.
Antitumor Activity
Recent studies have indicated that compounds structurally related to This compound exhibit notable antitumor properties. For instance, derivatives have been tested in various cancer cell lines, showing significant cytotoxic effects. In particular, compounds with similar benzothiazine cores have demonstrated efficacy against breast cancer cell lines such as MCF-7 .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various biological pathways:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown moderate inhibition of AChE (IC50 values ranging from 10.4 μM to 24.3 μM), which is relevant for treating Alzheimer's disease .
- Cyclooxygenase (COX) Enzymes : Some derivatives have exhibited dual inhibitory effects against COX-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory properties .
Antibacterial Activity
The antibacterial potential of related compounds has also been explored. Moderate to strong activity has been reported against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .
Computational Studies
Molecular docking studies have been employed to predict the interaction of this compound with specific biological targets. These studies suggest that halogen bonding interactions may enhance binding affinity to target proteins, thereby increasing biological activity. For example, the presence of chlorine in the para position has been shown to improve electronic properties that facilitate enzyme interactions .
Case Studies
Several case studies highlight the therapeutic potential of this class of compounds:
- Case Study on Antitumor Activity : In vitro studies demonstrated that compounds similar to This compound induced apoptosis in cancer cell lines through caspase activation pathways.
- Case Study on Enzyme Inhibition : Research showed that specific derivatives significantly inhibited AChE activity in vitro, suggesting their potential use in managing neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
